Iridium;oxalic acid
Description
Significance of Iridium Complexes in Advanced Chemical Research
Iridium(III) complexes have become indispensable in photochemistry and photophysics. acs.org Their prominence stems from the inherent properties of the iridium metal ion and the diverse ligand environments that can be constructed around it. acs.org Compared to its lighter d6 counterparts like iron(II) and ruthenium(II), iridium(III) is larger, heavier, and possesses a higher ionic charge. acs.org These characteristics lead to a greater ligand-field splitting of the d-orbitals, which in turn makes iridium complexes generally more stable and often more emissive. acs.org
A crucial feature of iridium is its strong heavy-atom effect, which facilitates transitions between singlet and triplet electronic states. acs.org This results in distinctive absorption features in the ultraviolet-visible (UV-vis) spectrum and relatively short excited-state lifetimes for emissive triplet states. acs.org The versatility of iridium's chemistry allows it to coordinate with a wide variety of ligands, including both neutral and negatively charged chelators. acs.org This adaptability is a powerful tool for fine-tuning the electronic and photophysical properties of the resulting complexes by carefully designing the ligands. acs.org
The applications of iridium complexes are extensive and continue to expand. They are widely investigated for their use in:
Photocatalysis: Iridium complexes can absorb light and use that energy to drive chemical reactions, including organic transformations and artificial photosynthesis. core.ac.uksemanticscholar.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Their high phosphorescence quantum yields and tunable emission colors make them ideal as emissive dopants in OLEDs for displays and lighting. researchgate.net
Bioimaging and Sensing: The luminescent properties of iridium complexes, such as long lifetimes and sensitivity to their environment, are exploited in the development of probes for ions, small molecules, and cellular components. researchgate.netmdpi.com
Catalysis: Iridium complexes are effective catalysts for a range of organic reactions, including hydrogenation, C-H bond functionalization, and hydrogen transfer reactions. core.ac.uknumberanalytics.com
Overview of Oxalate (B1200264) Ligands in Transition Metal Chemistry
Oxalate (C₂O₄²⁻) is a versatile dicarboxylate ligand that plays a significant role in coordination chemistry. wikipedia.org As a small, symmetrical, dinegative ion, it readily forms stable five-membered chelate rings (MO₂C₂) with metal ions. wikipedia.org This chelating ability is a key feature that contributes to the stability of the resulting complexes.
One of the most notable aspects of the oxalate ligand is its ability to act as a bridge between two or more metal centers, leading to the formation of bi- and polynuclear complexes. wikipedia.org This bridging capability allows for the construction of extended structures, including one-, two-, and three-dimensional networks. The oxalate ligand can adopt numerous coordination modes, acting as a mono-, bi-, tri-, or tetradentate ligand, which contributes to a high degree of structural diversity in oxalate-based coordination compounds. diva-portal.org
The electronic properties of the oxalate ligand also make it an effective mediator for magnetic exchange interactions between paramagnetic metal centers. diva-portal.org This has led to the synthesis of a wide range of magnetic materials with interesting properties, including ferro- and antiferromagnetic ordering. diva-portal.org Furthermore, the redox activity of oxalate can be utilized in photochemical reactions, where irradiation can induce electron transfer processes. wikipedia.org
Historical Context and Evolution of Iridium-Oxalate Studies
The study of transition metal oxalate complexes has a long history, with early research focusing on the synthesis and characterization of simple homoleptic complexes, where the metal ion is coordinated only to oxalate ligands. wikipedia.org These studies established the fundamental coordination chemistry of oxalate with various metals, including iridium(III), which is known to form tris(oxalato) complexes of the formula [Ir(C₂O₄)₃]³⁻. wikipedia.org
More recent research has shifted towards the investigation of heteroleptic complexes, where the iridium center is coordinated to oxalate as well as other types of ligands. This approach allows for a more precise tuning of the complex's properties. For instance, the combination of oxalate with other ligands can influence the photophysical and electrochemical behavior of the iridium center.
A significant development in the field has been the use of iridium-oxalate solutions for the electrochemical deposition of iridium oxide and oxohydroxide thin films. acs.orgresearchgate.netresearchgate.net These materials exhibit promising properties for applications in electrocatalysis, particularly for the oxygen evolution reaction, and as biocompatible coatings for neural electrodes. acs.orgresearchgate.netresearchgate.net The oxalate in the deposition solution acts as a complexing agent that influences the structure and properties of the resulting oxide films. acs.org
The evolution of iridium-oxalate studies reflects a broader trend in coordination chemistry towards the rational design of functional materials. By combining the unique properties of iridium with the versatile coordination chemistry of the oxalate ligand, researchers continue to explore new frontiers in areas ranging from materials science to catalysis and bioinorganic chemistry.
Interactive Data Tables
Properties of Iridium and Oxalate
| Feature | Iridium | Oxalate Ligand |
| Symbol/Formula | Ir | C₂O₄²⁻ |
| Type | Transition Metal | Dicarboxylate Anion |
| Key Properties | High density, corrosion resistance, strong spin-orbit coupling, variable oxidation states. acs.orgnumberanalytics.com | Bidentate chelator, bridging ligand, can facilitate magnetic exchange. wikipedia.orgdiva-portal.orgchemguide.co.uk |
| Common Oxidation State in Complexes | +3, +4 | -2 |
| Coordination Geometry with Oxalate | Typically octahedral in [Ir(C₂O₄)₃]³⁻. wikipedia.org | Forms a 5-membered chelate ring with the metal center. wikipedia.org |
Examples of Iridium-Oxalate Related Complexes and Materials
| Compound/Material | Formula | Key Features and Applications |
| Tris(oxalato)iridate(III) | [Ir(C₂O₄)₃]³⁻ | Homoleptic complex, studied for its fundamental coordination chemistry. wikipedia.org |
| Iridium Oxohydroxide Films | IrOₓ(OH)ᵧ | Prepared from oxalate solutions, used in bioelectrodes and electrocatalysis. acs.orgresearchgate.net |
| Mixed-Ligand Iridium-Oxalate Complexes | [Ir(C₂O₄)(L)ₓ]ⁿ⁺/⁻ (L = other ligands) | Properties can be tuned by the nature of L for applications in photocatalysis and sensing. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
29672-86-4 |
|---|---|
Molecular Formula |
C6H6IrO12 |
Molecular Weight |
462.32 g/mol |
IUPAC Name |
iridium;oxalic acid |
InChI |
InChI=1S/3C2H2O4.Ir/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); |
InChI Key |
MDTCVWJHOQDSTP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ir] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Iridium Oxalate Compounds
Electrochemical Deposition Techniques
Electrochemical methods offer precise control over the thickness, morphology, and composition of deposited iridium-containing films. The use of oxalate (B1200264) in the deposition bath plays a crucial role in the formation and properties of these coatings.
Dynamic Oxidation Electrodeposition from Oxalate Solutions
Dynamic oxidation electrodeposition, often carried out using cyclic voltammetry (CV), is a versatile technique for fabricating iridium oxide films from solutions containing an iridium salt and oxalic acid. In this process, the potential of the working electrode is repeatedly swept between defined limits, inducing the oxidation and reduction of iridium species at the electrode surface.
The deposition bath is typically prepared by dissolving an iridium salt, such as iridium(IV) chloride (IrCl₄), in an aqueous solution containing oxalic acid (H₂C₂O₄) and a supporting electrolyte, like potassium carbonate (K₂CO₃). The solution is often aged for a period, sometimes at an elevated temperature, to allow for the formation of a stable, dark blue iridium-oxalate complex solution. e3s-conferences.orgresearchgate.net This complex is the precursor for the electrodeposition of the iridium oxide film.
Role of Oxalate in Template-Assisted Coating Formation
Template-assisted electrodeposition is a powerful method for creating nanostructured materials with highly ordered architectures. In the context of iridium compounds, self-assembled colloidal templates, such as those made from polystyrene spheres, can be used to fabricate macroporous iridium oxide films with an inverse opal structure. researchgate.netrsc.org
While direct electrodeposition from a purely iridium-oxalate solution onto a template is not extensively documented, the principles of this technique suggest a significant potential role for the oxalate ligand. The presence of oxalate in the deposition bath can influence the nucleation and growth of the iridium oxide within the interstitial spaces of the template. The size and charge of the iridium-oxalate complex can affect its diffusion into the template's pores and its subsequent electrochemical conversion.
Furthermore, the oxalate ligand could potentially interact with the template surface, modifying its surface chemistry and promoting more uniform and conformal coating of the template's structure. The decomposition of the oxalate ligand during the anodic deposition process would leave behind a porous iridium oxide film that replicates the negative of the template structure. After deposition, the template is typically removed by calcination or dissolution in a suitable solvent, yielding a highly structured, porous iridium-oxalate derived material.
Anodic Electrodeposition for Iridium Oxide Films
Anodic electrodeposition is a common method for producing iridium oxide films, which are often hydrated and amorphous, exhibiting electrochromic and pH-sensing properties. The process generally involves the oxidation of a soluble iridium precursor at the anode.
A typical precursor solution can be prepared from iridium chloride, oxalic acid, and potassium carbonate. researchgate.net The oxidation of the iridium-oxalate complex at the anode leads to the formation of an iridium oxyhydroxide film. The exact mechanism is complex and can involve multiple steps, including the oxidation of Ir(III) to Ir(IV) and subsequent hydrolysis and condensation reactions to form the oxide film.
The presence of oxalate in the deposition bath is critical. It acts as a complexing agent, stabilizing the iridium ions in the solution and preventing their premature precipitation. This allows for a controlled deposition process and the formation of uniform films. The oxidation of oxalic acid itself on iridium oxide-based electrodes can be inhibited, favoring the oxygen evolution reaction, which can influence the deposition process and the final film properties. researchgate.net
Parameters Influencing Film Formation and Morphology
The properties of iridium oxide films prepared by electrochemical deposition are highly dependent on several key parameters. Careful control of these variables allows for the tailoring of the film's thickness, morphology, and electrochemical performance.
| Parameter | Effect on Film Formation and Morphology |
| Potential Range | The upper and lower limits of the potential sweep in cyclic voltammetry influence the oxidation and reduction processes, affecting the film's composition (ratio of Ir(III) to Ir(IV)) and structure. |
| Scan Rate | The speed at which the potential is swept affects the film growth rate and morphology. Slower scan rates can lead to denser films, while faster rates may result in more porous structures. |
| Number of Cycles | The thickness of the deposited film is directly related to the number of deposition cycles. More cycles result in a thicker film. |
| Solution Composition | The concentrations of the iridium salt, oxalic acid, and supporting electrolyte are crucial. The pH of the solution also plays a significant role in the stability of the precursor complex and the deposition process. |
| Temperature | The temperature of the deposition bath can affect the kinetics of the electrode reactions and the solubility of the precursor species, thereby influencing the film's growth rate and properties. |
| Substrate Material | The nature of the electrode substrate (e.g., stainless steel, gold, titanium) can influence the nucleation and adhesion of the deposited film. |
This table summarizes the key parameters that influence the formation and morphology of iridium oxide films during electrochemical deposition from oxalate-containing solutions. electrochemsci.orgmatec-conferences.org
Research has shown that the number of deposition cycles has a more significant effect on the film thickness than the temperature. matec-conferences.org Furthermore, the resulting films often exhibit a super-Nernstian pH response, making them suitable for pH sensor applications. researchgate.netelectrochemsci.org
Solution-Phase Synthetic Routes
Solution-phase synthesis offers a pathway to discrete iridium-oxalate coordination compounds, where the oxalate acts as a ligand bonded to the iridium center.
Preparation from Iridium Chlorides and Oxalic Acid
A well-established method for the synthesis of iridium-oxalate complexes involves the reaction of an iridium chloride precursor with an oxalate source in an aqueous solution. A notable example is the high-yield preparation of potassium tris(oxalato)iridate(III), K₃[Ir(C₂O₄)₃].
In this synthesis, potassium hexachloroiridate(IV) (K₂IrCl₆) or potassium hexachloroiridate(III) (K₃IrCl₆) is reacted with a large excess of potassium oxalate (K₂C₂O₄) in water. The reaction mixture is typically refluxed for an extended period. During this process, the chloride ligands are displaced by oxalate ligands, and if starting with Ir(IV), it is reduced to Ir(III) by the oxalate.
A key challenge in this synthesis is the separation of the product from the excess potassium oxalate. A novel solvent-extraction step has been developed to improve the yield. After the initial reaction, the product mixture is treated with a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogensulfate, and the iridium-oxalate complex is extracted into an organic solvent like nitromethane. Evaporation of the organic solvent yields the desired product with significantly higher purity and yield (up to 80-85%) compared to previous methods that relied on precipitation with ethanol.
The general reaction can be represented as: K₃[IrCl₆] + 3 K₂C₂O₄ → K₃[Ir(C₂O₄)₃] + 6 KCl
This method provides a stable, well-defined, and halide-free iridium complex that can serve as a valuable starting material for the synthesis of other iridium compounds.
Hydrolysis Processes in Iridium-Oxalate Systems
The stability of iridium-oxalate complexes in aqueous solutions is a critical factor in their synthesis and application. While specific studies on the hydrolysis of iridium-oxalate systems are not extensively detailed in publicly available literature, general principles of coordination chemistry can provide insights into their expected behavior. The tris(oxalato)iridate(III) ion, [Ir(C₂O₄)₃]³⁻, as a chelated complex, is anticipated to exhibit considerable stability in solution. Chelation by the bidentate oxalate ligands significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands, a phenomenon known as the chelate effect.
It is important to note that detailed kinetic and mechanistic studies specifically on the hydrolysis of iridium-oxalate complexes are not readily found in the surveyed scientific literature, indicating a potential area for future research.
Formation of Oxalate-Bridged Iridium Complexes
The oxalate ligand is well-known for its ability to act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. This bridging capability stems from the presence of four oxygen donor atoms, allowing it to coordinate to two different metal ions simultaneously in a bis-bidentate fashion. While numerous examples of oxalate-bridged complexes exist for other transition metals, specific instances of oxalate-bridged iridium complexes are not extensively documented in the available scientific literature.
The formation of such bridged species would likely depend on the reaction stoichiometry and the nature of the iridium precursor. For instance, reacting an iridium salt with a substoichiometric amount of oxalate could favor the formation of species where oxalate bridges two iridium centers, rather than forming a mononuclear tris(oxalato) complex. The reaction conditions, such as solvent, temperature, and pH, would also play a crucial role in directing the assembly of such polynuclear structures.
The formation of a dinuclear, oxalate-bridged iridium complex, hypothetically represented as [(L)nIr(μ-C₂O₄)Ir(L)n] (where L represents other ligands), could proceed through several potential pathways.
One possible route involves the reaction of a pre-formed mononuclear iridium complex containing labile ligands with an oxalate source. The oxalate ion could then displace two of these labile ligands on two separate iridium complexes, leading to the formation of the bridged dimer.
Alternatively, a direct reaction between an iridium precursor, such as iridium(III) chloride, and an oxalate salt in a specific molar ratio could lead to the self-assembly of a dinuclear structure. In this scenario, the oxalate acts as a "linker" between two iridium centers. The choice of solvent would be critical, as it would need to solubilize the reactants while also facilitating the precipitation or crystallization of the dinuclear product.
Another potential pathway could involve the partial decomposition or ligand substitution of a mononuclear tris(oxalato)iridate(III) complex. Under certain conditions, one of the oxalate ligands might dissociate partially, allowing one of its ends to coordinate to a second iridium center, thus forming a bridge.
While these pathways are chemically plausible and have been observed for other transition metals, the synthesis and characterization of discrete, oxalate-bridged dinuclear iridium complexes remain a sparsely explored area of inorganic synthesis. Further research is needed to isolate and structurally characterize such compounds to fully understand their formation and chemical properties.
The synthesis of iridium-oxalate compounds primarily revolves around the preparation of the stable tris(oxalato)iridate(III) complex, K₃[Ir(C₂O₄)₃]. This complex serves as a key precursor for further investigations into the chemistry of iridium-oxalate systems.
A notable high-yield synthesis involves the reaction of potassium hexachloroiridate(IV) (K₂IrCl₆) or potassium hexabromoiridate(IV) (K₂IrBr₆) with a large excess of potassium oxalate monohydrate (K₂C₂O₄·H₂O) in an aqueous solution. The reaction mixture is typically refluxed for an extended period to ensure the complete substitution of the halide ligands with oxalate ligands. A crucial step in this methodology is the separation of the product from the excess potassium oxalate, which can be achieved through a novel solvent extraction technique. This method significantly improves the yield and purity of the final product compared to earlier reported procedures.
For instance, refluxing potassium hexachloroiridate(IV) with potassium oxalate monohydrate in water for several days, followed by precipitation with ethanol, and a subsequent reflux of the redissolved precipitate yields the desired product. The use of a solvent extraction step with a phase transfer catalyst can further enhance the separation and purification process, leading to yields of up to 80-85%. Starting with K₂IrBr₆ has been reported to lead to a complete reaction within 24 hours with similarly high yields.
Another approach involves the reaction of hydrated iridium(IV) oxide (IrO₂·xH₂O) with an excess of oxalic acid in water. Refluxing this mixture can lead to the formation of a yellow solution. However, upon removal of the excess oxalic acid, the solution has been observed to darken, suggesting the formation of polynuclear iridium complexes. This indicates that the choice of the iridium precursor significantly influences the final product, with the potential for forming more complex, possibly bridged, species.
The synthesized potassium tris(oxalato)iridate(III) can be isolated in various hydrated forms, such as K₃[Ir(C₂O₄)₃]·4.5H₂O. The identity and purity of the compound are typically confirmed through elemental analysis and spectroscopic techniques like ¹³C NMR spectroscopy.
Below is a data table summarizing the synthesis of Potassium Tris(oxalato)iridate(III):
| Starting Material | Reagent | Reaction Conditions | Reported Yield |
| K₂IrCl₆ | K₂C₂O₄·H₂O | Reflux in water for 5 days | Up to 80-85% |
| K₂IrBr₆ | K₂C₂O₄·H₂O | Reflux in water for 24 hours | High |
| IrO₂·xH₂O | H₂C₂O₄ | Reflux in water for 1-2 days | Leads to polynuclear species |
Coordination Chemistry and Structural Elucidation of Iridium Oxalate Complexes
Ligand Coordination Modes and Geometries
The oxalate (B1200264) ligand is known for its ability to coordinate to metal centers in various ways, but its interaction with iridium is most prominently characterized by chelation.
The oxalate ion (ox²⁻) is a classic example of a bidentate chelating ligand. libretexts.orgmathabhangacollege.ac.in It coordinates to a single iridium center through two of its oxygen atoms, forming a stable five-membered ring (Ir-O-C-C-O). mathabhangacollege.ac.inpearson.com This chelation significantly enhances the stability of the complex compared to coordination with monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The geometry of this five-membered ring is a defining structural feature of iridium-oxalate complexes. Homoleptic complexes, where oxalate is the only ligand type, such as the tris(oxalato)iridate(III) ion, [Ir(C₂O₄)₃]³⁻, exhibit D₃ symmetry, with the three bidentate oxalate ligands creating a chiral propeller-like structure around the central iridium ion. wikipedia.org
The number of oxalate ligands coordinated to an iridium center can change during chemical reactions, a process known as anation or substitution. A well-documented example is the reaction of the hexa-aquairidium(III) ion, [Ir(H₂O)₆]³⁺, with oxalic acid. In this reaction, water ligands are sequentially replaced by oxalate ions. Kinetic studies have shown that under specific conditions, the reaction proceeds to form the diaquabis(oxalato)iridate(III) complex, [Ir(H₂O)₂(C₂O₄)₂]⁻. rsc.org This demonstrates a clear variation from zero to two coordinated oxalate ligands. The formation of the fully substituted [Ir(C₂O₄)₃]³⁻ from aquated iridium precursors is also a key transformation. wikipedia.orgrsc.org The mechanism of these substitution reactions can be complex, often depending on the pH and concentration of the reactants, with pathways involving both oxalic acid (H₂C₂O₄) and the hydrogen oxalate anion (HC₂O₄⁻) as the incoming species. rsc.org
| Anating Species | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
|---|---|---|---|
| H₂C₂O₄ | (1.3 ± 0.2) x 10⁻⁴ dm³ mol⁻¹ s⁻¹ | 73.1 ± 4.6 kJ mol⁻¹ | -94.1 ± 13.9 J K⁻¹ mol⁻¹ |
| HC₂O₄⁻ | (7.2 ± 1.2) x 10⁻⁴ s⁻¹ | 108 ± 7 kJ mol⁻¹ | +20.3 ± 22.4 J K⁻¹ mol⁻¹ |
Iridium Oxidation States in Oxalate Environments
Iridium is notable for its ability to exist in a wide range of oxidation states, from -3 to +9. wikipedia.org In oxalate complexes, the most common and stable oxidation states are Ir(III) and Ir(IV). echemi.com However, the electronic environment provided by the oxalate and other co-ligands can stabilize less common states, including mixed-valence systems.
Mixed-valence compounds, containing iridium in more than one oxidation state, are of significant interest. The preparation of iridium oxohydroxide materials via electrodeposition from complex oxalate solutions has been shown to produce reproducible mixed-valence states. researchgate.net These materials contain both Ir(III) and Ir(IV) species within the same framework. researchgate.netrsc.org While Ir(V) is a less common, high oxidation state, its stabilization has been achieved in coordination complexes with strongly donating ligands that are resistant to oxidation. nih.gov The principles governing the stability of Ir(V) in other environments, such as the presence of four highly donor alkoxide groups, suggest that a carefully designed oxalate-based ligand system could potentially support this high oxidation state. nih.gov The characterization of these different oxidation states is often accomplished using X-ray Photoelectron Spectroscopy (XPS), which can distinguish between iridium ions of different charge by measuring their core-level electron binding energies. researchgate.netnih.govcsic.es
The stability of a particular iridium oxidation state is profoundly influenced by the electronic properties of the ligands coordinated to it. Electron-donating ligands tend to stabilize higher oxidation states by increasing the electron density on the metal center, making it easier to remove an electron (i.e., to oxidize). Conversely, electron-withdrawing ligands stabilize lower oxidation states. nih.gov In mixed-ligand iridium-oxalate complexes, the non-oxalate ligands play a critical role in tuning the redox potential of the iridium center. For instance, studies on iridium complexes with various ancillary ligands have demonstrated a clear relationship between the ligand's electron-donating or -withdrawing nature and the measured Ir 4f binding energy in XPS, which is a direct probe of the metal's electronic state. nih.gov The exceptional donor strength and resistance to oxidative degradation are key features of ligands that successfully stabilize high oxidation states like Ir(V). nih.gov
Spectroscopic and Diffraction Studies for Structural Confirmation
A combination of spectroscopic and diffraction techniques is essential for the unambiguous elucidation of the structure of iridium-oxalate complexes.
Spectroscopic Methods:
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the coordination environment of the oxalate ligand. The positions of characteristic C=O and C-O stretching vibrations, typically observed in the 1600-1750 cm⁻¹ and 1200-1400 cm⁻¹ regions, shift significantly upon coordination to iridium compared to the free oxalate ion. researchgate.net These shifts provide direct evidence of chelation and can offer insights into the strength of the metal-ligand bond. worktribe.com
X-ray Photoelectron Spectroscopy (XPS): As mentioned, XPS is a powerful tool for determining the oxidation states of iridium in these complexes. The binding energy of the Ir 4f electrons is a sensitive indicator of the metal's charge state, with higher oxidation states corresponding to higher binding energies. researchgate.netnih.govnih.gov
UV-Visible (UV-Vis) Spectroscopy: Iridium-oxalate complexes often exhibit strong absorptions in the UV region, which can be used to monitor their formation and study reaction kinetics. rsc.org These absorptions typically arise from ligand-to-metal charge transfer (LMCT) transitions.
Diffraction Studies:
| Technique | Observation | Interpretation |
|---|---|---|
| IR Spectroscopy (cm⁻¹) | ~1623 (sharp), ~1375 (sharp) | Asymmetric and symmetric C=O stretching of coordinated oxalate, shifted from free ion values. |
| UV-Vis Spectroscopy (nm) | 416, 568 | d-d transitions characteristic of the Cr(III) center in an octahedral environment (in this specific case). For Iridium, transitions would be different but equally characteristic. |
| X-ray Diffraction | Provides unit cell parameters (e.g., a, b, c, β) and atomic coordinates. | Confirms the three-dimensional network, coordination geometry (e.g., octahedral), and bond lengths/angles. |
Kinetic and Mechanistic Studies of Iridium-Oxalate Complexation
The formation of iridium-oxalate complexes from the aqua-iridium(III) ion, [Ir(H₂O)₆]³⁺, is a process that has been subjected to detailed kinetic analysis to understand the underlying reaction mechanisms. These studies are crucial for elucidating the factors that govern the substitution of water ligands by oxalate species in the coordination sphere of the inert iridium(III) center.
The anation reaction, which involves the replacement of a coordinated water molecule by an anion, is the fundamental process in the formation of iridium-oxalate complexes in aqueous solution. Kinetic studies of the anation of hexa-aquairidium(III) perchlorate (B79767) with oxalate have been successfully conducted in an acidic perchlorate medium. researchgate.netrsc.org This represents a significant achievement, as it was the first successfully monitored anation reaction of the [Ir(H₂O)₆]³⁺ ion. researchgate.netrsc.org The reaction's progress can be followed spectrophotometrically, allowing for the determination of the reaction rates under various conditions of acidity and temperature. researchgate.netrsc.org
A key finding from the kinetic investigation of the iridium(III)-oxalate system is the dependence of the reaction rate on the hydrogen ion concentration. researchgate.netrsc.org The observed acidity dependence is consistent with the existence of two parallel reaction pathways for the anation process. researchgate.netrsc.org This indicates that both the fully protonated oxalic acid (H₂C₂O₄) and the hydrogenoxalate anion (HC₂O₄⁻) act as nucleophiles, reacting with the aqua-iridium(III) ion. researchgate.netrsc.org
Detailed kinetic studies have enabled the determination of the specific rate constants and activation parameters for each of the parallel reaction pathways at 25 °C. researchgate.netrsc.org These parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide profound insight into the nature of the transition states for each pathway.
For the reaction pathway involving oxalic acid (H₂C₂O₄), the rate constant and activation parameters have been determined as follows. researchgate.netrsc.org The second pathway, involving the hydrogenoxalate anion (HC₂O₄⁻), exhibits distinctly different kinetic and activation parameters. researchgate.netrsc.org An ion-pair association constant of 1.0 dm³ mol⁻¹ was assumed for the interaction between [Ir(H₂O)₆]³⁺ and HC₂O₄⁻ in the evaluation of this pathway's parameters. researchgate.netrsc.org
The significant differences in the activation parameters for the two pathways strongly suggest that they proceed through different mechanisms. researchgate.netrsc.org
Table 1: Rate Constants and Activation Parameters for the Anation of [Ir(H₂O)₆]³⁺ by Oxalate Species
The distinct activation parameters for the two reaction pathways point towards different ligand exchange mechanisms. researchgate.netrsc.org
For the anation by the hydrogenoxalate anion (HC₂O₄⁻), the mechanism is discussed in terms of an ion-pair interchange (Iₐ or Iₔ) mechanism. researchgate.netrsc.org In this process, the HC₂O₄⁻ ion first forms an outer-sphere ion pair with the [Ir(H₂O)₆]³⁺ complex. Subsequently, in the rate-determining step, the oxalate ligand enters the inner coordination sphere as a water molecule departs. The large positive enthalpy of activation is consistent with the energy required for the dissociation of the Ir-OH₂ bond.
In contrast, the anation by the neutral oxalic acid molecule (H₂C₂O₄) is proposed to involve a concerted mechanism. researchgate.netrsc.org This mechanism suggests that the replacement of the aqua ligand occurs in the rate-determining step without the cleavage of the iridium-water bond. researchgate.netrsc.org This type of mechanism, where C-O bond breaking in the incoming ligand plays a significant role, is thought to be similar to that operating in the corresponding anation reaction of [Co(NH₃)₅(OH₂)]³⁺. researchgate.netrsc.org The markedly different activation parameters, particularly the less positive enthalpy and negative entropy of activation for the H₂C₂O₄ pathway, support the proposal of a distinct, more associative or concerted, mechanism. researchgate.netrsc.org
Electrochemical Behavior and Redox Processes of Iridium Oxalate Systems
Cyclic Voltammetry Investigations
Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical processes in iridium-oxalate systems and to deposit and characterize the resulting iridium oxide films. electrochemsci.orge3s-conferences.org During the electrodeposition process from an oxalate-containing solution, the peak currents in the voltammogram often increase almost linearly with the number of cycles, which allows for precise control over the film's growth and thickness. electrochemsci.orgsoton.ac.uk
Cyclic voltammograms of iridium oxide films derived from oxalate (B1200264) precursors are characterized by distinct oxidation (anodic) and reduction (cathodic) waves. These waves correspond to changes in the oxidation state of the iridium centers within the material. The most commonly identified redox processes are the Ir(III)/Ir(IV) and the Ir(IV)/Ir(V) transitions. soton.ac.ukacs.org
In studies of amorphous iridium (oxy)hydroxides, characteristic Ir³⁺/Ir⁴⁺ and Ir⁴⁺/Ir⁵⁺ redox events are observed at approximately 0.9 V and 1.2 V vs. RHE, respectively, indicating facile redox processes at the material's surface. acs.org The primary redox couple, Ir(III)/Ir(IV), involves a complete one-electron transfer. researchgate.net The second couple, often seen at a higher potential, is associated with the Ir(IV)/Ir(V) transition, though the charge associated with this process is typically less than that of the primary couple. researchgate.net This suggests a partial oxidation of Ir(IV), potentially limited by repulsions between neighboring, newly formed Ir(V) sites. researchgate.net
During the electrodeposition from an iridium-oxalate solution, the oxidation of the oxalate ligand itself is also a key process. researchgate.netresearchgate.net It has been proposed that the oxidation of oxalate involves two electrons per oxalate molecule if it yields CO₂, and if an Ir(C₂O₄)₃ complex is the precursor, this could involve six electrons per iridium atom. researchgate.netresearchgate.net
| Redox Transition | Approximate Potential (vs. RHE) | Description | Reference |
|---|---|---|---|
| Ir(III) ↔ Ir(IV) | ~0.9 V | Primary, reversible redox couple observed in iridium oxide films. | acs.org |
| Ir(IV) ↔ Ir(V) | ~1.2 V | Second redox couple, often showing less charge transfer than the Ir(III)/Ir(IV) transition. | acs.orgresearchgate.net |
| Oxalate Oxidation | Varies | Oxidation of the oxalate ligand in the precursor solution during electrodeposition, potentially yielding CO₂. | researchgate.netresearchgate.net |
The charge transfer characteristics of these systems are critical for their application. The charge storage capacity (CSC) of the electrodeposited films is a key parameter, which can be calculated by integrating the cathodic or anodic current during a potential sweep. electrochemsci.org Studies have shown that the CSC increases with the number of deposition cycles, which corresponds to a greater film thickness. electrochemsci.org For instance, films produced by a protocol of 50 potential sweeps followed by potential pulsing have achieved a charge storage capacity greater than 25 mC/cm². nih.gov
The nature of the charge transfer can involve transitions between the metal center and the ligands. In some iridium complexes, weak absorption tails in spectra are assigned to spin-forbidden metal-to-ligand charge transfer (MLCT) transitions. mdpi.com In iridium oxide films, the blue color often observed is indicative of mixed valence states and is associated with near-IR charge transfer bands. researchgate.netresearchgate.net The electrical resistance of the film is dependent on its oxidation state; the layer is much more resistive when iridium is predominantly in the reduced Ir(III) state, which can affect the kinetics of charge transfer. researchgate.net
Electrochemical Activity of Iridium Oxide Films Derived from Oxalate Precursors
Iridium oxide films are frequently prepared via electrodeposition from a precursor solution containing an iridium salt (e.g., IrCl₄) and oxalic acid. nih.govresearchgate.net This method, often performed using cyclic voltammetry, produces adherent, hydrated, and electrochemically active films. nih.govresearchgate.net The resulting films are sometimes referred to as EIROFs (Electrodeposited Iridium Oxide Films). nih.gov
The primary electrochemical activity within the deposited iridium oxide films is governed by the reversible redox transitions of the iridium ions. The main process involves the transition between Ir(III) and Ir(IV) states. researchgate.netscirp.org This redox reaction is coupled with the movement of counter-ions (like H⁺ or other cations) into and out of the hydrated oxide structure to maintain charge neutrality. researchgate.netcsic.es This ion exchange capability is facilitated by the open, often described as sponge-like, and amorphous or quasi-amorphous structure of the electrodeposited films. researchgate.net
The high ionic mobility and facile redox changes within the film contribute to its high charge capacity and low impedance, which are crucial for applications like neural stimulation. nih.govresearchgate.net
The role of oxalate in the electrodeposition process is multifaceted. One theory suggests that in an alkaline solution, an iridium-oxalate complex, potentially Ir(C₂O₄)₃ˣ⁻, is formed. researchgate.net This complex is believed to stabilize the iridium ions in the solution before being consumed during the electrodeposition process, where the oxalate ligand is oxidized and iridium oxide is deposited. researchgate.netresearchgate.net
An alternative view proposes that distinct iridium-oxalate complexes are not directly detected, but rather that oxalate acts as a stabilizing agent for the formation of iridium oxide nanoparticles in the solution. chalmers.se These nanoparticles, with a diameter of around 3 nm, are then involved in the film deposition process. chalmers.se In this model, the electrochemistry is dominated by the properties of the resulting hydrous iridium oxide, with the oxalate species playing a crucial but indirect role in controlling the precursor chemistry that leads to the final active material. chalmers.se Regardless of the precise mechanism, the presence of oxalate in the deposition bath is considered essential for reproducible film formation. researchgate.net
Electrocatalytic Applications
Iridium oxide, including films derived from oxalate precursors, is a highly regarded electrocatalyst for various reactions due to its high activity and stability, particularly under corrosive acidic and oxidizing conditions. acs.orgresearchgate.net
One of the most significant applications is as a catalyst for the oxygen evolution reaction (OER), which is a critical process in water electrolysis for hydrogen production. acs.org The high OER activity is correlated with the enhanced redox dynamics observed in the cyclic voltammograms of the material. acs.org The mechanism is thought to involve the Ir(III)/Ir(IV) and Ir(IV)/Ir(V) redox cycles, which facilitate the four-electron oxidation of water to produce O₂. researchgate.net
Beyond water splitting, these materials are used in other electrocatalytic applications:
pH Sensors: The potential of the Ir(III)/Ir(IV) redox couple shows a near-Nernstian dependence on pH, making iridium oxide films excellent materials for robust and stable potentiometric pH sensors. electrochemsci.orgresearchgate.netsoton.ac.uk
Neural Stimulation and Recording: Due to their high charge injection capacity, low impedance, and biocompatibility, iridium oxide films are used as coatings for microelectrodes for stimulating and recording neural activity. nih.govchalmers.sescirp.org
Electrochromic Devices: The distinct color change associated with the different oxidation states of iridium (e.g., blue for mixed-valence Ir(III)/Ir(IV)) allows for their use in electrochromic displays. soton.ac.ukcsic.es
| Application | Governing Property | Description | Reference |
|---|---|---|---|
| Oxygen Evolution Reaction (OER) | High catalytic activity; stability | Catalyzes the oxidation of water to oxygen, crucial for water electrolyzers. | acs.orgresearchgate.net |
| pH Sensors | pH-dependent redox potential | The potential of the Ir(III)/Ir(IV) couple varies predictably with pH, allowing for potentiometric sensing. | electrochemsci.orgresearchgate.net |
| Neural Electrodes | High charge injection capacity; biocompatibility | Used as a coating for electrodes to safely stimulate and record from neurons. | nih.govchalmers.se |
| Electrochromic Devices | Redox-dependent optical properties | The material changes color as the iridium oxidation state is switched electrochemically. | soton.ac.ukcsic.es |
Oxygen Evolution Reaction (OER) Catalysis
Iridium-based materials, especially iridium oxide (IrO₂), are benchmark catalysts for the oxygen evolution reaction (OER) in acidic environments due to their high activity and stability. sciopen.comacs.org The OER is a kinetically sluggish four-electron transfer process that often limits the efficiency of technologies like proton exchange membrane water electrolyzers (PEMWE). rsc.org Iridium oxide's effectiveness stems from its ability to facilitate this reaction at relatively low overpotentials. sciopen.comacs.org
Research has focused on enhancing the catalytic performance and reducing the required amount of scarce iridium. Strategies include creating mixed oxides, nanostructuring, and using support materials. sciopen.comacs.org For instance, dispersing IrO₂ on a stable, non-precious matrix is a common approach to improve efficiency and longevity. acs.org The intrinsic activity of iridium-based catalysts is strongly linked to factors like particle size, morphology, and the presence of surface hydroxo (Ir-OH) species. researchgate.net Ultrafine, amorphous IrOₓ nanoparticles often exhibit superior performance compared to their more crystalline, bulk counterparts. researchgate.netresearchgate.net The presence of Ir³⁺/Ir⁴⁺ mixed-valence states, often associated with amorphous iridium hydroxide (B78521) groups, is considered crucial for the OER mechanism. researchgate.net
| Catalyst System | Support/Dopant | Overpotential (mV) at 10 mA·cm⁻² | Key Finding | Reference |
| IrOₓ/N-TiO₂ | Nitrogen-doped TiO₂ | 270 | N-TiO₂ support enhances conductivity and dispersion of IrOₓ nanoparticles. | sciopen.com |
| IrOₓ/F-TiO₂ | Fluorine-doped TiO₂ | 272 | Doped support improves catalytic activity. | sciopen.com |
| IrCo₀.₁₄ NRs | Cobalt | 278 | Alloying with cobalt creates synergistic effects, enhancing OER performance. | sciopen.com |
| rGO/IrO₂/TiO₂ | Reduced Graphene Oxide | 240 | Synergistic effect between rGO and IrO₂ leads to decreased overpotential. | mdpi.com |
| IrO₂ nanoparticles | None | ~300-400 | Activity is strongly linked to particle size and surface hydroxo species. | researchgate.netacs.org |
This table presents a selection of research findings on various iridium-based OER catalysts and is not exhaustive.
Mechanism of Water Oxidation in Iridium Oxide Systems
The mechanism of water oxidation on iridium-based catalysts is complex and a subject of extensive research. Two primary mechanisms are widely discussed for iridium oxide surfaces: the adsorbate evolution mechanism (AEM) and the lattice oxygen mechanism (LOM). sciopen.comrsc.org
In the Adsorbate Evolution Mechanism (AEM) , the iridium sites on the catalyst surface act as active centers where water molecules adsorb and undergo a series of proton-coupled electron transfer steps. This process involves the formation of surface-bound intermediates such as *OH, *O, and *OOH. The final step is the formation of an O-O bond between two adjacent adsorbed species, leading to the release of an O₂ molecule and regeneration of the catalytic site. sciopen.comrsc.org
The Lattice Oxygen Mechanism (LOM) proposes a different pathway where lattice oxygen atoms from the iridium oxide itself participate directly in the reaction. In this mechanism, the high-valent Ir(V) or Ir(VI) species can facilitate the nucleophilic attack of a water molecule on a lattice oxygen (Ir-O), leading to the formation of an O-O bond. sciopen.comrsc.org This pathway is often considered to be more active on certain catalyst structures.
For molecular iridium complexes, the catalytic cycle also involves the oxidation of the iridium center to higher oxidation states, such as Ir(V), which is believed to be a key intermediate. rsc.orgnih.gov Ligands play a crucial role; however, under oxidative electrochemical conditions, many molecular iridium complexes are found to decompose and form iridium oxide deposits on the electrode surface. nih.govnih.gov Studies using techniques like X-ray photoelectron spectroscopy have shown that these deposits, which are the likely active species, consist of IrOₓ clusters, potentially with some ligand remnants, rather than bulk iridium oxide. nih.gov The degradation of ligands, such as the Cp* in organometallic precursors, can occur concurrently with catalysis. nih.gov
Advanced Electrochemical Materials Development
The development of advanced materials focuses on creating nanostructured hybrids that leverage the properties of multiple components to achieve superior electrochemical performance. This often involves combining iridium oxide with high-surface-area, conductive materials like nanocarbons. rsc.orgmdpi.com
Iridium Oxide-Graphene Hybrid Materials in Electrochemical Contexts
Iridium oxide-graphene hybrid materials have emerged as highly promising for applications in catalysis and energy storage. rsc.orgrsc.org These hybrids are typically synthesized through methods like anodic electrodeposition, where iridium oxo species in solution adhere to graphene or graphene oxide (GO) nanosheets and are co-deposited onto an electrode. rsc.orgmdpi.comcsic.es The driving force for the formation of the hybrid coating is the electrodeposition of IrOₓ. mdpi.com
The resulting nanostructured materials exhibit significantly improved properties compared to pure IrOₓ. Key advantages include:
Enhanced Surface Area: The graphene support provides a vast surface area, allowing for high dispersion of ultrafine iridium oxide nanoparticles (typically 1-2 nm in size). researchgate.netmdpi.com This increases the number of available catalytically active sites. mdpi.com
Improved Electrical Conductivity: Graphene's excellent conductivity facilitates efficient charge transfer throughout the electrode, which is beneficial for electrochemical reactions. researchgate.netmdpi.com
Synergistic Effects: The interaction between iridium oxide and graphene leads to synergistic effects that boost catalytic activity and charge storage capacity. researchgate.netrsc.org Hybrids of IrOₓ with nanocarbons have demonstrated substantially improved charge capacities versus pure IrOₓ. rsc.orgrsc.org
Structural Stability: The graphene matrix can act as a reinforcing structure, leading to more stable and durable electrode coatings compared to pure IrOₓ. mdpi.com
These hybrids have been successfully used as catalysts for the OER, where the combination of high surface area and conductivity leads to lower overpotentials. researchgate.net They are also used as high-capacity electrode materials for electrical stimulation and sensing applications. researchgate.netjove.com
| Hybrid Material | Synthesis Method | Key Feature | Application Context | Reference |
| IrO₂/RGO | Hydrothermal | Uniformly supported ultrafine IrO₂ nanoparticles (ca. 1.7 nm). | OER Catalysis | researchgate.net |
| IrOₓ-GO | Anodic Electrodeposition | Millfeuille-like structure with enhanced charge capacity. | Charge Storage | mdpi.com |
| IrO₂-RGO | Electrochemical Synthesis | Nanohybrid thin film on screen-printed electrodes. | pH Sensing | jove.com |
| IrOₓ/N-doped Graphene | Anodic Electrodeposition | Offers new redox chemistry through modulation of N-graphene states. | Charge Storage, Catalysis | rsc.orgcsic.es |
This table summarizes characteristics of selected iridium oxide-graphene hybrid materials.
Electrochemical Modulation of Redox States in Hybrid Systems
A key feature of iridium oxide-graphene hybrid systems is the ability to electrochemically modulate the redox states of both the iridium and the graphene components. rsc.org The reversible redox processes associated with iridium are thought to be essential for stabilizing the hybrid structure and enabling its high charge storage capacity. csic.es
In hybrids made with nitrogen-doped graphene (N-graphene), a particularly interesting phenomenon occurs. These systems offer a new redox chemistry on the graphene oxide framework through the electrochemical modulation of the nitrogen groups bound to the carbon lattice. rsc.orgcsic.es During electrochemical cycling, it is possible to reversibly change the oxidation state of these nitrogen groups. rsc.org Research has shown the formation of stable nitro groups bound to carbon, representing a very high oxidation state for N-doped graphene, which is stabilized by the presence of the IrOₓ phase. rsc.orgcsic.es
This electrochemical modulation allows the hybrid material to store significantly more charge than pristine graphene or standard graphene oxide hybrids. csic.es The total charge capacity of the hybrid involves the faradaic processes from both the iridium (e.g., Ir³⁺/Ir⁴⁺) and the N-graphene components. rsc.org This dual contribution and the ability to actively control these redox states make these materials highly versatile for advanced electrochemical applications. rsc.org
Catalytic Applications in Chemical Transformations
Homogeneous Catalysis by Iridium-Oxalate Complexes
In homogeneous catalysis, iridium complexes featuring or interacting with oxalate (B1200264) species exhibit unique reactivity and stability. The oxalate moiety can act as a stabilizing ligand, a precursor to a reactive intermediate, or be the substrate of the transformation itself.
Iridium(III) has been demonstrated to be an effective catalyst for the oxidation of oxalic acid. Kinetic studies on the oxidation of oxalic acid by quinolinium fluorochromate (QFC) in an acidic medium revealed that the reaction is catalyzed by an Iridium(III) chloride complex. nih.govacs.orgnih.gov The research identified the reactive species of the catalyst as [IrCl₆]³⁻ and showed first-order kinetics with respect to the catalyst. nih.govacs.org The primary oxidation product of the oxalic acid in this transformation is carbon dioxide. nih.gov Beyond the direct oxidation of oxalic acid, iridium catalysts are known for a wide range of other oxidative transformations, including the dehydrogenative oxidation of primary alcohols to form carboxylic acids. nih.govrsc.org For instance, heterogeneous iridium catalysts have been developed for the aerobic oxidation of various alcohols. nih.gov
Iridium complexes are highly regarded for their efficiency in hydrogenation and hydrogen transfer reactions. researchgate.netamazonaws.com While the direct hydrogenation of oxalates to valuable chemicals like ethylene (B1197577) glycol is a significant industrial process, it is often catalyzed by ruthenium complexes. science.gov However, in the context of iridium catalysis, oxalic acid derivatives have been shown to play a crucial role. Specifically, the addition of oxalate has been found to significantly increase the stability of certain water-soluble Iridium(I) hydrogenation catalysts. thieme.de These catalysts, comprising an N-heterocyclic carbene (NHC) and a tertiary phosphine, are active for the hydrogenation of challenging substrates like highly substituted C=C bonds in aqueous solutions. thieme.de
Iridium catalysts are also proficient in transfer hydrogenation, which uses hydrogen donors other than H₂ gas, such as formic acid or alcohols. rsc.org These reactions are valuable for the reduction of a wide array of functional groups, including ketones, aldehydes, and imines. rsc.org Chiral iridium complexes have achieved exceptionally high turnover numbers, reaching up to 4.5 million in the asymmetric hydrogenation of aryl ketones, underscoring their remarkable efficiency. acs.org
A significant modern application of the iridium-oxalate combination is found in photoredox catalysis for C-H functionalization and C-C bond formation. In these systems, alkyl oxalates, which are easily prepared from the corresponding alcohols and oxalyl chloride, serve as potent precursors for alkyl radicals. nih.gov Under visible light irradiation, an iridium photocatalyst excites and oxidizes the alkyl oxalate, which then undergoes rapid decarboxylation (losing two molecules of CO₂) to generate a carbon-centered radical. nih.gov This radical can then engage in various coupling reactions.
This strategy has been successfully merged with nickel catalysis in a dual catalytic system to achieve the cross-coupling of sp³-hybridized carbon centers (from the alcohol-derived oxalate) with sp²-hybridized aryl halides. This method provides a general route to connect alcohols to aryl halides, a transformation that is challenging via other means. The process is notable for its use of readily available alcohols as coupling partners and has been applied to the synthesis of medicinally relevant molecules. The versatility of this approach allows for the formation of quaternary carbon centers by coupling tertiary alcohol-derived oxalates with electron-deficient alkenes in a redox-neutral process. nih.gov
| Iridium Photocatalyst | Oxalate Substrate Source | Coupling Partner | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Tertiary Alcohols | Electron-deficient alkenes | Redox-Neutral Fragment Coupling | Forms quaternary carbon centers from readily available tertiary alcohols. | nih.gov |
| Ir[dFppy]₂(dtbbpy)PF₆ | Secondary & Tertiary Alcohols | Aryl Halides | sp³-sp² Cross-Coupling (with Ni catalyst) | Enables the use of alcohols as carbon radical fragments for C-C bond formation. | |
| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Tertiary Alkyl Oxalates | Terminal Alkynes / Aryl Bromides | syn-Alkylarylation (with Ni catalyst) | Achieves three-component coupling to form trisubstituted alkenes. | |
| Ir(ppy)₃ | Tertiary Alcohols | B₂pin₂ | C-O Borylation | Converts tertiary alcohols to boronic esters via an oxalate intermediate. |
Iridium complexes are known to catalyze a variety of cycloaddition reactions, which are powerful methods for constructing cyclic molecules. amazonaws.com These include [2+2+2] cycloadditions, Pauson-Khand type reactions, and various annulations. researchgate.net For instance, iridium catalysts have been developed for the stereoselective [3+2] annulation of α-oxocarboxylic acids with 1,3-dienes to produce α-hydroxy-γ-lactones. nih.govresearchgate.net Iridium photocatalysts have also been employed in [2+2] cycloadditions of enones and other unsaturated systems. thieme.deacs.org However, based on the surveyed scientific literature, a specific role for oxalate or its derivatives, either as a ligand or a key reactive component in promoting iridium-catalyzed cycloadditions, is not prominently documented. The field is dominated by the intrinsic reactivity of the iridium center with the unsaturated substrates.
The catalytic methods involving iridium and oxalate derivatives are instrumental in the synthesis of fine chemicals, which often feature complex molecular architectures. The ability to perform asymmetric hydrogenations with high efficiency and enantioselectivity is crucial for producing chiral pharmaceuticals and agrochemicals. acs.org For example, iridium-catalyzed asymmetric hydrogenation provides access to chiral indolines, which are important structural motifs in many biologically active compounds. acs.org
Furthermore, the iridium-photocatalyzed generation of radicals from alkyl oxalates has emerged as a powerful tool for late-stage functionalization and the construction of complex molecules. This method allows for the conversion of a common functional group, an alcohol, into a reactive carbon fragment for building new C-C bonds, including the creation of challenging quaternary stereocenters. nih.gov This strategy has been showcased in the functionalization of natural products, demonstrating its utility in complex chemical synthesis.
Heterogeneous Catalysis Involving Iridium-Oxalate Derived Materials
The use of oxalate is also a key strategy in the preparation of heterogeneous iridium catalysts. These solid-supported catalysts offer advantages in terms of separation and reusability. A significant application is the preparation of iridium oxide (IrOₓ) or iridium oxohydroxide films, which are highly active catalysts for reactions like water oxidation.
One effective method involves the dynamic electrodeposition of these catalytic films from complex oxalate solutions. This process uses a solution containing an iridium salt and oxalic acid to form an iridium oxohydroxide coating with a reproducible stoichiometry and a highly porous, sponge-like structure. This open, quasi-amorphous structure is believed to be crucial for its high catalytic activity, allowing for high ionic mobility and facile redox changes within the material. Similarly, the thermal treatment of amorphous iridium oxyhydroxides prepared using alkali metal bases can lead to different crystalline structures, and the presence of certain ions can direct the transformation towards more active catalysts for the oxygen evolution reaction. acs.org Another approach involves the oxalate gel coprecipitation method, which has been used to prepare various supported heterogeneous catalysts. acs.org
| Catalyst Material | Preparation Method | Precursors | Application | Key Finding | Reference |
|---|---|---|---|---|---|
| Iridium Oxohydroxide Thin Coatings | Dynamic Oxidation Electrodeposition | Iridium salt, Oxalic acid | Electrocatalysis (e.g., for bioelectrodes) | Oxalate solution creates a quasi-amorphous, open structure with high ionic mobility and catalytic activity. | |
| Nanocrystalline Li-iridate | Thermal treatment of amorphous oxides | Amorphous iridium oxyhydroxide (prepared with Li₂CO₃) | Water Oxidation (OER) | Residual alkali metals from synthesis can direct transformation to a stable, active nanocrystalline catalyst. | acs.org |
| Supported Copper Catalysts | Oxalate Gel Coprecipitation | Metal salts, Oxalic acid | Hydrogenation | The oxalate gel method is a viable route for preparing supported bimetallic catalysts. | acs.org |
Design and Synthesis of Supported Catalysts
The development of supported iridium catalysts often involves oxalic acid as a complexing agent to enhance the incorporation and efficiency of iridium. researchgate.net For instance, iridium-nickel catalysts have been prepared galvanostatically where oxalic acid played a crucial role in improving the iridium incorporation rate. researchgate.net This method allows for the creation of bimetallic alloy catalysts, such as those with cobalt and nickel, on supports like copper foam through electrodeposition. researchgate.net The resulting catalysts often feature iridium in both its metallic state and as various oxides. researchgate.net
Another approach involves the synthesis of iridium oxide (IrO₂) nanoparticles on a support material. A common method begins with the creation of iridium metal nanoparticles in an oleylamine-mediated solution, which are then subjected to thermal oxidation. acs.org To improve dispersion and stability, especially for applications like the oxygen evolution reaction (OER) in acidic media, supports such as antimony-doped tin oxide (ATO) are employed. csic.essciopen.com The synthesis can involve a sequential precipitation method to create mixed iridium-nickel oxy-hydroxides on ATO nanoparticles. csic.es This technique aims to reduce the amount of precious iridium needed while maintaining high catalytic activity and stability. csic.es The interaction between the iridium species and the support is critical for preventing agglomeration and enhancing electronic effects that boost catalytic performance. sciopen.com
Furthermore, porous organic polymers can serve as supports for single-atom iridium catalysts. nih.gov This is achieved by polymerizing a ligand-based iridium metal complex, which provides strong covalent bonds that stabilize the iridium atoms and prevent them from migrating and clustering. nih.gov The design of such catalysts can be tailored for specific reactions, such as the asymmetric insertion of carbenoids into C-H bonds, by modifying the ligand environment around the iridium center. rsc.org
Table 1: Examples of Supported Iridium Catalyst Synthesis
| Catalyst System | Support Material | Synthesis Method | Role of Oxalic Acid/Related Strategy | Reference |
| Iridium-Nickel | Copper Foam | Electrodeposition | Complexing agent to improve iridium incorporation | researchgate.net |
| Iridium Oxide (IrO₂) | Antimony-Doped Tin Oxide (ATO) | Sequential Precipitation | Not directly used, but aims to optimize Ir loading | csic.es |
| Iridium Single-Atom | Porous Organic Polymer | Polymerization of Ir-ligand complex | Ligand design for stabilization and activity | nih.gov |
| Iridium(III)-bis(oxazolinyl)phenyl | - | Complex Synthesis | Ligand tuning for asymmetric catalysis | rsc.org |
| Rutile Iridium Oxide (r-IrO₂) | - | Thermal oxidation of nanoparticles | Not applicable | acs.org |
Photoredox Catalysis Initiated by Iridium Complexes
Visible Light-Activated Radical Coupling Reactions
Iridium complexes are highly effective photocatalysts for initiating radical coupling reactions under visible light. A key strategy involves the use of alkyl oxalates, derived from alcohols, as bench-stable precursors for generating carbon radicals. escholarship.orgresearchgate.net This method facilitates the redox-neutral coupling of tertiary and secondary alcohols with electron-deficient alkenes. escholarship.org The process is advantageous as it avoids the need for stoichiometric oxidants or reductants. beilstein-journals.org
These photoredox-generated radicals can participate in a variety of coupling reactions. For example, tertiary alkyl radicals formed from the decarboxylation of cesium alkyl oxalates can couple with electron-deficient alkenes like acrylates, enones, and vinyl sulfones. beilstein-journals.org This approach has been successfully applied to the synthesis of unnatural α-amino acids by coupling carbon radicals with sulfinyl imines. diva-portal.org The reaction proceeds at room temperature, highlighting the mild conditions of photoredox catalysis. diva-portal.org
Furthermore, iridium photocatalysis can be combined with other catalytic systems, such as nickel catalysis, to achieve more complex transformations. For instance, alkyl radicals generated from oxalates can add to alkynes to form vinyl radicals. These can then engage in nickel-catalyzed coupling reactions with aryl bromides to produce trisubstituted alkenes with high selectivity. beilstein-journals.org This dual catalytic approach expands the scope of accessible molecules. researchgate.net Oxalic acid itself can also be used as a "traceless linchpin" in the cross-coupling of electron-deficient alkenes. wpmucdn.com
Mechanism of Radical Generation and Propagation
The fundamental mechanism in iridium-based photoredox catalysis begins with the photoexcitation of the iridium(III) complex to a long-lived, higher-energy excited state, often denoted as *[Ir(III)]. beilstein-journals.orgdiva-portal.org This excited state is a potent single-electron transfer (SET) agent. diva-portal.org
In the context of radical generation from alkyl oxalates, the excited *[Ir(III)] photocatalyst oxidizes the oxalate salt (e.g., cesium alkyl oxalate) via SET. beilstein-journals.org This oxidation event leads to the formation of an oxalate radical anion and an iridium(II) species. The oxalate radical anion is unstable and rapidly undergoes fragmentation, eliminating two molecules of carbon dioxide to generate a tertiary or secondary alkyl radical. beilstein-journals.orgdiva-portal.org
In dual catalytic systems involving nickel, the propagation is more intricate. After the iridium-mediated generation of the alkyl radical, it can be trapped by a Ni(0) complex. The resulting alkyl-Ni(I) species can then undergo oxidative addition with an aryl halide to form a Ni(III) intermediate. Reductive elimination from this Ni(III) complex yields the final cross-coupled product and a Ni(I) species. The catalytic cycle is completed when the Ir(II) species reduces the Ni(I) back to Ni(0), regenerating the active nickel catalyst and the ground-state iridium photocatalyst. beilstein-journals.org
Table 2: Key Steps in Iridium-Photocatalyzed Radical Generation from Oxalates
| Step | Description | Key Species |
| 1. Photoexcitation | The Iridium(III) photocatalyst absorbs visible light and is promoted to an excited state. | [Ir(III)], [Ir(III)] |
| 2. Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the alkyl oxalate salt. | [Ir(III)], Alkyl Oxalate, [Ir(II)], Oxalate Radical Anion |
| 3. Fragmentation | The unstable oxalate radical anion eliminates two molecules of carbon dioxide. | Oxalate Radical Anion, Alkyl Radical, CO₂ |
| 4. Radical Coupling | The generated alkyl radical adds to an acceptor molecule. | Alkyl Radical, Alkene/Alkyne |
| 5. Catalyst Regeneration | The resulting radical adduct is reduced by [Ir(II)], regenerating the [Ir(III)] catalyst. | [Ir(II)], Radical Adduct, [Ir(III)] |
Role of Oxalate Chemistry in Metal Recovery and Separation
Selective Leaching and Precipitation of Iridium from Mixed Metal Sources
Oxalic acid is a valuable reagent in hydrometallurgical processes for the recovery and separation of metals, including iridium, from various sources like spent catalysts and electronic waste. acs.org Its effectiveness stems from its ability to act as both a leaching agent and a selective precipitant under specific conditions. acs.orgresearchgate.net
In the context of leaching, oxalic acid can selectively dissolve certain metals from a mixed matrix. For example, it has been used to leach valuable metals from spent fluid catalytic cracking (SFCC) catalysts. mdpi.com The efficiency of leaching depends on factors such as temperature, acid concentration, and particle size. mdpi.com For instance, in one study, optimal leaching of vanadium, nickel, iron, and aluminum from an SFCC catalyst was achieved at 95 °C with a 2 mol/L oxalic acid solution. mdpi.com While this study did not focus on iridium, the principles of selective leaching by forming metal-oxalate complexes are broadly applicable.
The precipitation of iridium from solution can be achieved by forming insoluble iridium-containing compounds. For example, reacting an iridium compound with an alkaline substance in the presence of oxalic acid or its salts can lead to the formation of an iridium-containing precipitate. google.com The solubility of iridium species in solution during oxalate oxidation can lead to the precipitation of mixed species, including oxides, hydroxides, and hydroxo-oxalates. researchgate.net Gold can be separated from iridium and other platinum group metals through precipitation using reagents like oxalic acid. osti.gov
The selectivity of precipitation is highly dependent on the pH of the solution. By controlling the pH, it is possible to selectively precipitate certain metal oxalates while others remain in solution. google.com For example, in the presence of an oxalate, the interference of Ir(III) in certain analytical procedures can be eliminated by masking. researchgate.net
Influence of Oxalate on Iridium Solubility and Complex Formation in Extraction Processes
The solubility of iridium and its complex formation with oxalate are critical factors in extraction and separation processes. The formation of soluble metal-oxalate complexes is a key mechanism in the leaching process. squarespace.com The stability and charge of these complexes influence their behavior in subsequent separation steps like solvent extraction.
The pH of the medium significantly affects the interaction between iridium and oxalate. For instance, the binding affinity of oxalate to an iridium catalyst is greatly reduced at a lower pH (around 2.8) because one of the carboxylate groups is protonated. soton.ac.uk This allows for reversible binding, which can be exploited in certain catalytic applications. soton.ac.uk
In extraction processes, the formation of specific iridium-oxalate complexes can be used to facilitate separation. For example, the presence of oxalate can prevent the precipitation of iridium under certain conditions, allowing for the separation of other metals. Conversely, by adjusting conditions to favor the formation of insoluble iridium oxalate or related species, iridium can be selectively removed from a solution. researchgate.net The solubility of various iridium compounds is a key consideration in designing separation schemes. osti.gov For example, hydrated iridium dioxide is soluble in acids, forming complex anions like [IrCl₆]²⁻, while the anhydrous form is much less soluble. osti.gov
The formation of chelated oxalate-iridium complexes has been observed, which can influence the catalytic activity and stability of iridium-based systems. soton.ac.uk The geometry of these complexes, such as the octahedral coordination in [Fe(C₂O₄)₃]³⁻, dictates their properties. pearson.com Understanding the coordination chemistry of iridium with oxalate is therefore essential for optimizing both catalytic and separation processes.
Theoretical and Computational Investigations of Iridium Oxalate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility, making it well-suited for the study of transition metal complexes, including those of iridium. researchgate.net DFT methods are routinely used to investigate the fundamental characteristics of iridium-oxalate systems.
A primary application of DFT is the determination of equilibrium molecular geometries. nih.gov By optimizing the structure of an iridium-oxalate complex, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good agreement with experimental data from X-ray crystallography where available. For instance, DFT calculations have been employed to obtain the optimized geometry for cyclometalated oxalyl-bridged dinuclear iridium(III) complexes. researchgate.net Functionals such as B3LYP and PBEPBE, combined with basis sets like LANL2DZ for the heavy iridium atom, are commonly used for these geometry optimizations. researchgate.netnih.govresearchgate.net
Beyond structural parameters, DFT provides a detailed picture of the electronic structure. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The spatial distribution and energy levels of these frontier orbitals dictate the complex's photophysical properties and chemical reactivity. researchgate.net In many iridium(III) complexes, the HOMO is often characterized by a mix of iridium d-orbitals and ligand-based π-orbitals, while the LUMO is typically localized on the ligand system. avondale.edu.au
| Parameter | Typical Calculated Value (Å or °) | Significance |
|---|---|---|
| Ir-O (oxalate) Bond Length | 2.0 - 2.2 Å | Indicates the strength of the iridium-oxalate coordination. |
| Ir-N/Ir-C (other ligands) Bond Length | 2.0 - 2.15 Å | Characterizes the bonding of co-ligands in the complex. |
| O-Ir-O Bite Angle | 80 - 90° | Reflects the geometric constraints imposed by the bidentate oxalate (B1200264) ligand. |
| C-C (oxalate) Bond Length | 1.54 - 1.57 Å | Can indicate the degree of electron delocalization within the oxalate backbone. |
DFT calculations allow for the derivation of various quantum chemical parameters that help to quantify the reactivity and stability of iridium-oxalate complexes. nih.govijcce.ac.ir These descriptors are calculated from the energies of the frontier molecular orbitals.
Key parameters include:
HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity. ijcce.ac.ir
Ionization Potential (IP) and Electron Affinity (EA): These values are related to the HOMO and LUMO energies, respectively, and are used to evaluate the ease of hole and electron injection in materials designed for electronic devices. researchgate.net
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated to provide a comprehensive understanding of the complex's chemical behavior. researchgate.net
| Parameter | Formula | Chemical Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. ijcce.ac.ir |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a species to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |
DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, enabling the elucidation of complex reaction mechanisms. researchgate.netresearchgate.net For iridium-catalyzed reactions, computational studies can identify intermediates and, crucially, locate the transition state structures that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
In the context of iridium-oxalate systems, this could involve studying the formation of the complex, ligand substitution reactions, or photocatalytic cycles. For example, DFT calculations have been used to investigate the reductive coupling of CO₂ to form metal-oxalate products, a reaction of significant interest. researchgate.net The choice of the DFT functional is critical for obtaining accurate energetics. Studies have shown that for iridium-mediated chemistry, functionals like M06-L or dispersion-corrected functionals such as BP86-D3 and B2-PLYP-D3 provide reliable results for reaction barriers and energies. researchgate.netnih.gov
Time-Dependent Density Functional Theory (TD-DFT) Calculations
While DFT is focused on the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited-state properties and, most importantly, to predict spectroscopic behavior. cecam.org This method is essential for understanding the photophysics of iridium-oxalate complexes, which are often designed for applications in lighting, sensing, or photoredox catalysis.
TD-DFT calculations allow for the simulation of electronic absorption (UV-Vis) and emission spectra. nih.gov By calculating the energies of vertical excitations from the ground state to various excited states, a theoretical absorption spectrum can be constructed. These calculations also provide information about the nature of the electronic transitions, such as whether they are metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) transitions. avondale.edu.auacs.org
This predictive power is invaluable for interpreting experimental spectra. acs.org For instance, the weak, low-energy absorption bands typical of iridium(III) complexes can be assigned to spin-forbidden transitions, while more intense bands at higher energies are assigned to spin-allowed transitions. acs.org Similarly, TD-DFT can be used to calculate the energy of the lowest triplet state (T₁), which is crucial for predicting the phosphorescence emission wavelength. researchgate.net The results of TD-DFT calculations often show strong correlation with experimental spectroscopic data. nih.gov
| Complex Type | Property | Calculated Value (nm) | Experimental Value (nm) | Transition Character |
|---|---|---|---|---|
| Ir(III)-phenylpyridine | Absorption (λmax) | ~350 | ~370 | 1MLCT/1LC |
| Ir(III)-phenylpyridine | Emission (λem) | ~540 | ~500 | 3MLCT/3LC |
Advanced Computational Approaches
Beyond standard DFT and TD-DFT, more advanced computational methods are being applied to gain deeper insights into iridium-oxalate and related systems.
Vibronic Coupling Models: While TD-DFT predicts vertical transition energies, it does not typically account for the shape of absorption or emission bands, which is determined by vibrational progressions. To address this, methods that compute the Franck-Condon factors can be used to simulate vibronically resolved spectra, providing a much more detailed comparison with experimental results. acs.org
Molecular Dynamics (MD) and QM/MM: For large systems, such as an iridium-oxalate complex interacting with a biological molecule or embedded in a material matrix, full quantum mechanical calculations are often too computationally expensive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. The core reactive center (the iridium complex) is treated with QM, while the surrounding environment is treated with classical molecular mechanics. rsc.org MD simulations can also provide insight into the flexibility and dynamics of these systems over time. rsc.org
Anharmonic Vibrational Spectra Analysis
The interpretation of experimental infrared (IR) spectra for coordination complexes like those involving iridium and oxalate ligands can be challenging due to the complexity of their vibrational modes. While the harmonic approximation is a common starting point for calculating vibrational frequencies, it often falls short of providing a precise match with experimental results. nih.gov Anharmonicity, which is the deviation of a molecular potential energy surface from a perfect parabolic (harmonic) shape, must be considered for an accurate description of vibrational spectra, especially for overtones, combination bands, and Fermi resonances. nih.gov
Theoretical approaches, such as the Generalized Vibrational Second-Order Perturbation Theory (GVPT2), are employed to calculate anharmonic effects. nih.gov These methods provide a more accurate prediction of vibrational frequencies and intensities, often showing excellent agreement with experimental data without the need for empirical scaling factors that are commonly applied to harmonic calculations. nih.govscience.gov The analysis of anharmonic vibrational spectra, often based on second-order perturbation theory, allows for a more reliable assignment of spectral bands to specific molecular motions. researchgate.net
Computational studies on related metal-oxalate systems have demonstrated that DFT calculations can effectively model the vibrational modes. science.gov For iridium-oxalate complexes, theoretical analysis helps to elucidate the coordination mode of the oxalate ligand and the influence of the iridium center on the ligand's vibrational frequencies. For instance, the stretching frequencies of the C=O and C-C bonds within the oxalate ligand, as well as the Ir-O stretching modes, are sensitive to the geometry and electronic structure of the complex.
A comparison between theoretically calculated harmonic and anharmonic frequencies for a representative iridium(III)-oxalate complex highlights the importance of including anharmonic corrections. Anharmonic frequencies are typically lower than their harmonic counterparts and closer to experimentally observed values.
| Vibrational Mode Description | Calculated Harmonic Frequency (cm⁻¹) | Calculated Anharmonic Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Asymmetric C=O Stretch | 1755 | 1725 | 1700 - 1730 |
| Symmetric C=O Stretch | 1690 | 1665 | 1650 - 1680 |
| C-C Stretch + C-O Bend | 1450 | 1425 | 1400 - 1440 |
| Symmetric C-O Stretch + Ir-O Bend | 1280 | 1260 | 1240 - 1270 |
| Ir-O Stretch | 550 | 535 | 500 - 560 |
Note: The data in the table above is illustrative, based on general principles of vibrational spectroscopy and computational chemistry, and represents typical values for a bidentate oxalate ligand coordinated to a metal center.
Investigation of High Iridium Oxidation States in Theoretical Frameworks
Iridium is remarkable for its ability to exist in a wide range of oxidation states, from -3 to the exceptionally high +9. researchgate.netresearchgate.net The stabilization and characterization of high oxidation states are of fundamental interest in chemistry. Theoretical frameworks are indispensable for studying these species, as they can predict the stability, electronic structure, and properties of molecules that may be highly reactive or difficult to isolate experimentally.
The highest experimentally confirmed oxidation state for any element is +9, found in the iridium tetroxide cation, [IrO₄]⁺. researchgate.netacs.org This discovery was heavily supported by quantum-chemical calculations, which predicted that the Td-symmetrical structure with a d⁰ electron configuration on iridium would be stable. researchgate.net The stabilization of such a high positive charge is facilitated by small, highly electronegative ligands like oxide ions. acs.org
In the context of iridium-oxalate systems, theoretical studies can explore the feasibility of stabilizing high oxidation states of iridium (e.g., +5, +6) with oxalate ligands. The oxygen-rich coordination environment provided by oxalate can, in principle, support these high oxidation states. Density Functional Theory (DFT) calculations are a key tool for this purpose, allowing researchers to model the geometry of hypothetical high-valent iridium-oxalate complexes and assess their thermodynamic stability. acs.orgnih.gov
Computational models can provide insights into several key properties of these theoretical complexes:
Electronic Structure: Determining the d-electron count on the iridium center and the nature of the iridium-ligand bonding.
Geometric Parameters: Predicting Ir-O bond lengths, which are expected to shorten as the oxidation state of iridium increases, reflecting a stronger electrostatic attraction.
Redox Potentials: Calculating the feasibility of oxidizing lower-valent iridium-oxalate complexes to higher-valent states.
Stability: Assessing the likelihood of the complex to undergo decomposition or ligand oxidation.
Recent computational studies on various iridium oxides and perovskites have established a correlation between higher iridium oxidation states (such as Ir⁵⁺ and Ir⁶⁺) and modified catalytic activity, particularly in reactions like the oxygen evolution reaction (OER). nih.govucm.es These findings suggest that tuning the oxidation state of iridium is a critical strategy for designing advanced materials. nih.gov While direct studies on high-valent iridium-oxalate species are less common, the principles derived from iridium oxides are applicable. Theoretical calculations can predict whether an [Ir(C₂O₄)₃] complex, for example, could be oxidized to a stable Ir(IV), Ir(V), or even an Ir(VI) state.
| Theoretical Species | Iridium Oxidation State | Iridium d-electron Count | Calculated Average Ir-O Bond Length (Å) | Calculated Mulliken Charge on Ir |
|---|---|---|---|---|
| [Ir(C₂O₄)₃]³⁻ | +3 | d⁶ | 2.05 | +1.45 |
| [Ir(C₂O₄)₃]²⁻ | +4 | d⁵ | 2.01 | +1.70 |
| [Ir(C₂O₄)₃]¹⁻ | +5 | d⁴ | 1.96 | +1.95 |
| [Ir(C₂O₄)₃] | +6 | d³ | 1.91 | +2.20 |
Note: The data presented in this table are hypothetical values derived from theoretical principles for illustrative purposes. They demonstrate expected trends from DFT calculations on such species.
Advanced Research Directions and Future Perspectives
Development of Novel Iridium-Oxalate Architectures
The synthesis of new materials with precisely controlled structures is a cornerstone of advanced materials science. In the context of iridium and oxalic acid, research is increasingly focused on creating complex, multidimensional architectures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials offer high surface areas, tunable porosity, and unique physicochemical properties derived from the synergy between the iridium metal centers and the oxalate (B1200264) linkers.
Future development is directed towards several key areas:
Multimetallic Frameworks: Researchers are exploring the synthesis of heterobimetallic frameworks where iridium and another metal are linked by oxalate bridges. For the first time, iridium has been successfully incorporated as a structural building component in MOFs, for example, in combination with indium or scandium. nih.gov In these syntheses, iridium atoms are oxidized to Ir(IV) and reticulated into the extended framework, creating robust materials that are stable in various conditions. nih.gov This approach allows for the fine-tuning of electronic and catalytic properties.
Hierarchical Structures: The creation of hierarchical structures, from the molecular to the nanoscale, is a significant goal. For instance, the electrodeposition from complex oxalate solutions can produce iridium oxohydroxide with a sponge-like, quasi-amorphous open structure. acs.org This nanoscale texturing, induced by the oxalate-containing precursor, results in high ionic mobility and is difficult to achieve through other methods. acs.org
Controlled Dimensionality: Synthetic strategies are being refined to control the dimensionality of iridium-oxalate polymers. Oxalate ligands can act as bridges, connecting iridium ions to form one-dimensional (1D) ladder-like chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. mdpi.comresearchgate.net The choice of reaction conditions, such as temperature and solvents, and the use of ancillary ligands can direct the assembly of these supramolecular architectures. mdpi.com
| Architectural Type | Synthetic Method | Key Features | Potential Application |
| Iridium-Indium/Scandium MOFs | Solvothermal Synthesis | First MOFs with Iridium(IV) in the structural unit; High stability. nih.gov | Heterogeneous Photocatalysis. nih.gov |
| Iridium Oxohydroxide | Dynamic Oxidation Electrodeposition | Sponge-like, quasi-amorphous open structure; High ionic mobility. acs.org | Bioelectrodes, Neural Implants. acs.org |
| Oxalate-Bridged CPs | Hydrothermal Synthesis | Tunable dimensionality (1D, 2D, 3D); Can host guest molecules. mdpi.comresearchgate.net | Magnetic Materials, Proton Conductors. researchgate.net |
Integration into Emerging Electrochemical Technologies
Iridium-oxalate compounds are pivotal in the advancement of various electrochemical technologies, primarily serving as precursors for the formation of highly active iridium oxide (IrOₓ) films. The properties of these films are intimately linked to the oxalate-based electrodeposition process.
pH Sensors: Electrodeposited iridium oxide (IrOₓ) is a leading material for fabricating robust and highly sensitive pH sensors. mdpi.com The deposition process, often utilizing an iridium-oxalate solution first developed by Yamanaka, allows for the creation of uniform, well-adhered, and hydrated oxide films. electrochemsci.orgmdpi.commdpi.com These hydrated films exhibit a rapid, stable, and often super-Nernstian response to pH changes, making them superior to anhydrous oxides produced by other methods. electrochemsci.orgresearchgate.net Future work aims to optimize the deposition parameters from oxalate solutions to enhance sensor durability and reproducibility for applications ranging from environmental monitoring to in-vivo biological measurements. mdpi.comacs.org
Water Splitting Catalysts: Iridium oxide is the state-of-the-art catalyst for the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers, a critical technology for green hydrogen production. Electrodeposition from soluble iridium precursors, including organometallic and oxalate-based complexes, is a key method for creating active thin-layer electrocatalysts. acs.orgresearchgate.net These methods form catalyst layers that resemble hydrous iridium(III,IV) oxide, which is known for its high electrocatalytic activity. acs.orgresearchgate.net Research is focused on using iridium-oxalate precursors to synthesize hybrid materials, such as iridium oxide-carbon composites, to improve catalyst utilization, conductivity, and stability under harsh acidic OER conditions. uab.cat
Advanced Electrodes: The unique, porous structures of iridium oxohydroxide formed from oxalate solutions have shown great promise for bio-applications. acs.org These coatings exhibit a high affinity for organic compounds and provide an excellent substrate for cell cultures, suggesting their potential use in devices implanted in the nervous system. acs.org
Advancements in Catalytic Efficiency and Selectivity
Iridium's catalytic prowess is well-established, and the use of oxalate-containing complexes and precursors is a promising avenue for enhancing efficiency and selectivity in a variety of reactions.
Asymmetric Hydrogenation: Iridium complexes are central to the catalytic asymmetric hydrogenation of challenging substrates. diva-portal.orgdiva-portal.org While not always directly involving an oxalate ligand in the final catalyst, the principles of ligand design are critical. Future research could explore oxalate or related bidentate ligands to modulate the electronic and steric environment of the iridium center, thereby controlling the reactivity and stereoselectivity of these important transformations. nih.gov
Water Oxidation: As mentioned, iridium oxides derived from oxalate precursors are benchmark catalysts for water oxidation. researchgate.net The efficiency of these catalysts is tied to their electronic structure and the presence of mixed Ir(III)/Ir(IV) valence states, which is facilitated by the electrochemical formation process from oxalate solutions. acs.org
Multiscale Computational Modeling of Iridium-Oxalate Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of complex chemical systems. For iridium-oxalate materials, multiscale modeling is becoming indispensable for accelerating discovery and design.
Electronic Structure Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and photophysical properties of iridium complexes. researchgate.netnih.gov Such calculations can predict absorption and emission spectra, helping to design new phosphorescent materials for applications like OLEDs or sensors. researchgate.net For iridium-oxalate systems, DFT can elucidate how the oxalate ligand influences the d-orbital splitting of the iridium center, which in turn governs the material's redox and photophysical properties. nih.gov
Reaction Mechanism Elucidation: Computational modeling is crucial for mapping out the reaction pathways in iridium-catalyzed processes. acs.org By calculating the energetics of intermediates and transition states, researchers can identify rate-determining steps and understand the origins of selectivity. diva-portal.orgacs.org This approach can be applied to model the electrodeposition of iridium oxide from oxalate precursors or to unravel the mechanism of photocatalytic cycles involving iridium-oxalate species.
Predictive Materials Design: Combining computational screening with machine learning is an emerging strategy for discovering new materials with desired properties. High-throughput screening can be used to virtually test vast libraries of potential iridium-oxalate architectures for applications in catalysis or electronics. acs.org By modeling properties like binding energies, band gaps, and catalytic activity, computational approaches can guide synthetic efforts toward the most promising candidates, saving significant experimental time and resources. For example, computational studies can help understand shifts in infrared absorption bands of oxalate ions based on their coordination environment, providing a link between calculated structures and experimental characterization. researchgate.net
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the stoichiometry of iridium-oxalic acid complexes in aqueous solutions?
- Methodological Answer : Use Job’s method of continuous variation combined with UV-Vis spectroscopy to identify the molar ratio of iridium to oxalic acid in coordination complexes. Titration techniques (e.g., voltammetry or potentiometry) can validate stoichiometric ratios, as demonstrated in studies analyzing oxalic acid-metal interactions . For purity validation, employ X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy, adhering to characterization guidelines for new compounds .
Q. How can researchers optimize synthesis conditions for iridium-oxalic acid coordination compounds using response surface methodology (RSM)?
- Methodological Answer : Apply a Central Composite Design (CCD) to evaluate factors such as pH, temperature, and molar ratios. Use statistical tools like Minitab for ANOVA to identify significant variables, as exemplified in oxalic acid biosynthesis studies . Include quadratic terms and interaction coefficients in the model to account for non-linear effects. Validate the model with experimental replicates and report confidence intervals .
Advanced Research Questions
Q. What advanced spectroscopic techniques are effective in elucidating the electronic structure of iridium-oxalate complexes, and how should data contradictions be addressed?
- Methodological Answer : Combine photoelectron spectroscopy (PES) with density functional theory (DFT) calculations to correlate experimental spectra with electronic configurations. For instance, oxalic acid’s PES data can be cross-referenced with formic acid analogs to resolve ambiguities in peak assignments . If contradictions arise (e.g., conflicting stability constants), conduct sensitivity analyses or replicate experiments under varying conditions (e.g., ionic strength, solvent) to isolate contributing factors .
Q. In electrochemical studies of iridium-oxalic acid systems, how should thermodynamic parameters be accurately derived from cyclic voltammetry data?
- Methodological Answer : Analyze peak potentials and currents from cyclic voltammograms to calculate formal reduction potentials (E°) and electron-transfer coefficients (α). Use the Randles-Sevcik equation for diffusion-controlled processes and validate results with thermodynamic parameters (ΔG, ΔH) derived from temperature-dependent studies, as shown in oxalic acid-CuBr₂ systems . Address inconsistencies by comparing data across multiple scan rates and electrolyte compositions .
Q. How do molecular dynamics (MD) simulations explain the solvation behavior and aggregation tendencies of iridium-oxalic acid complexes in aqueous environments?
- Methodological Answer : Simulate aqueous systems using force fields parameterized for carboxylate-metal interactions. Compare cluster formation dynamics with experimental aggregation data for oxalic acid (e.g., irregular clusters vs. spherical aggregates in malonic acid systems ). Adjust simulation parameters (e.g., initial density, hydration shells) to match experimental conditions and validate with small-angle X-ray scattering (SAXS) data .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for resolving contradictions in catalytic activity data for iridium-oxalic acid systems across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., catalyst loading, solvent polarity). Use multivariate regression to isolate effects of individual parameters. For instance, discrepancies in turnover frequencies (TOFs) may arise from differences in oxalic acid purity or iridium oxidation states—address these via controlled experiments with standardized reagents .
Q. How should researchers design experiments to distinguish between homogeneous and heterogeneous catalytic mechanisms in iridium-oxalic acid-mediated reactions?
- Methodological Answer : Conduct kinetic poisoning experiments (e.g., adding mercury to test for heterogeneous pathways) and use dynamic light scattering (DLS) to detect nanoparticle formation. Compare activation energies from Arrhenius plots with theoretical values for homogeneous catalysis. Reference methodologies from voltammetric studies where reaction mechanisms were inferred from peak separations .
Guidance for Experimental Design
Q. What criteria should guide the selection of characterization techniques for iridium-oxalic acid complexes to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines for reporting experimental details (e.g., solvent, temperature, instrument calibration). For new complexes, provide full crystallographic data (CCDC numbers) and purity metrics (HPLC, elemental analysis). For known compounds, cite literature protocols for synthesis and characterization .
Q. How can researchers integrate computational and experimental data to predict the stability of iridium-oxalic acid complexes under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
